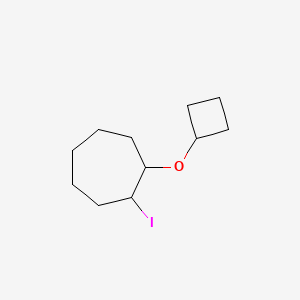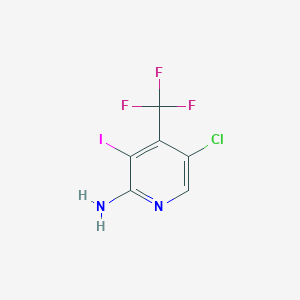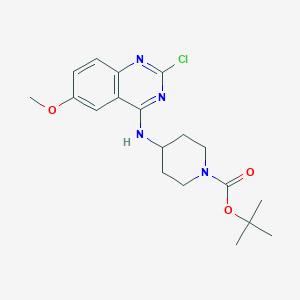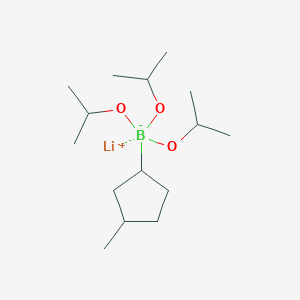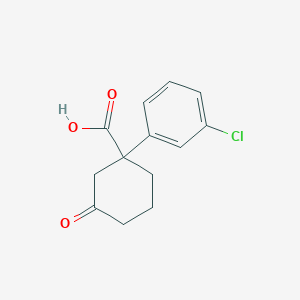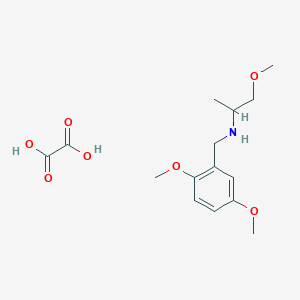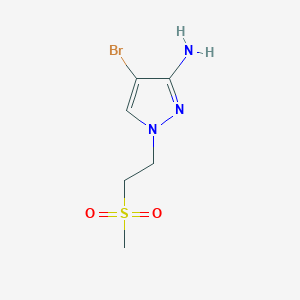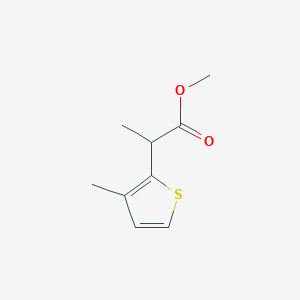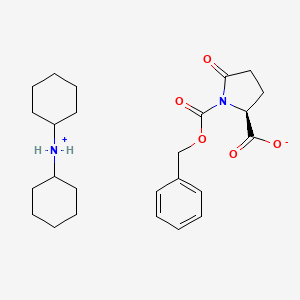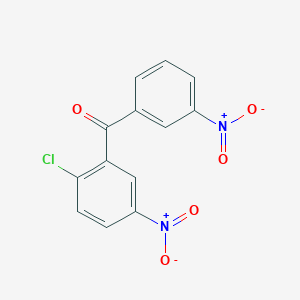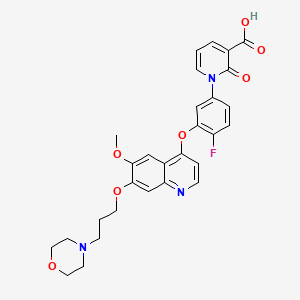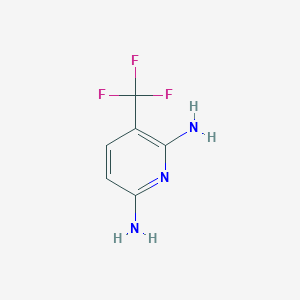
3-(Trifluoromethyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C6H6F3N3 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 3-position and amino groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridine-2,6-diamine typically involves the introduction of the trifluoromethyl group and the amino groups onto the pyridine ring. One common method involves the reaction of 3-(Trifluoromethyl)pyridine with ammonia or an amine under suitable conditions to introduce the amino groups. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The amino groups can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3,5-diamine
- 4-(Trifluoromethyl)pyridine-2,6-diamine
- 3-(Trifluoromethyl)pyridine-4,6-diamine
Uniqueness
3-(Trifluoromethyl)pyridine-2,6-diamine is unique due to the specific positioning of the trifluoromethyl group and the amino groups on the pyridine ring. This specific arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the trifluoromethyl group at the 3-position can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-2-4(10)12-5(3)11/h1-2H,(H4,10,11,12) |
InChI Key |
XEMCJFNAPALKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


